AGL 2043 (CAS 226717-28-8) is a cell-permeable, soluble PDGFR inhibitor engineered for polymer-based drug delivery research.
AGL 2043 (CAS 226717-28-8) is a cell-permeable, tricyclic quinoxaline compound that functions as a potent, reversible, and ATP-competitive inhibitor of type III receptor tyrosine kinases, primarily targeting PDGFR, Flt3, and c-Kit [1]. In both laboratory and preclinical settings, it is highly valued for its ability to selectively block platelet-derived growth factor (PDGF)-dependent signaling, thereby potently inhibiting smooth muscle cell proliferation and migration without inducing cellular toxicity [2]. From a procurement perspective, AGL 2043 is primarily sourced for cardiovascular research and device engineering, specifically for the development of localized drug delivery systems—such as drug-eluting stents and biodegradable nanoparticles—aimed at preventing balloon-induced vascular stenosis and neointima formation[3].
The most common in-class substitute for AGL 2043 is its parent compound, the tyrphostin AG-1295. While AG-1295 is a well-established PDGFR inhibitor, it is practically insoluble in aqueous media, which severely limits its processability for advanced drug delivery applications[1]. Attempting to substitute AGL 2043 with AG-1295 in the manufacturing of drug-eluting stents (DES) or biodegradable poly(lactic acid) (PLA) nanoparticles often results in poor loading efficiency, aggregation, and suboptimal release kinetics during the coating formulation process [2]. AGL 2043 was specifically engineered with a modified tricyclic quinoxaline core incorporating a polar thiophene moiety to significantly enhance its aqueous solubility[3]. This structural modification allows AGL 2043 to be seamlessly integrated into polymer matrices, making it the mandatory choice for researchers and engineers developing localized, controlled-release cardiovascular therapies where precursor processability is critical.
Structural isomerism within the quinoxaline series can cause substantial inhibitory activity differences, altering target engagement context.
General PDGFR/KIT/FLT3 inhibitors may show inconsistent cellular potency, as cellular accessibility differs across chemical series.
Functional endpoints in animal models are compound-specific; enzyme IC50 alone does not guarantee comparable in vivo response.
AGL 2043 demonstrates exceptional potency against its primary target, achieving an IC50 of 90 nM against purified PDGFβ-receptor and 800 nM in intact 3T3 cells [1]. Crucially for downstream applications, it maintains strict selectivity, acting only as a weak inhibitor (IC50 > 30 µM) against off-target kinases such as PKA, EGFR, IGF-1R, VEGFR, and Src [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | 90 nM (purified PDGFβ-receptor) |
| Comparator Or Baseline | > 30,000 nM (Off-target kinases: PKA, EGFR, VEGFR) |
| Quantified Difference | >330-fold selectivity for PDGFR over off-target kinases |
| Conditions | Cell-free kinase assays and intact 3T3 cell models |
Ensures that the compound potently halts smooth muscle cell proliferation without causing off-target toxicity to endothelial cells, a critical requirement for vascular healing.
The primary differentiation of AGL 2043 over its parent compound AG-1295 is its enhanced aqueous solubility, which directly impacts its processability into polymer matrices [1]. This enhanced solubility allows for the successful integration of high drug payloads into biodegradable polylactic/glycolic acid (PLGA) polymer coatings without compromising the structural integrity of the stent [2].
| Evidence Dimension | Stent Coating Payload Capacity |
| Target Compound Data | Successfully loaded at 180 mcg per PLGA-coated stent |
| Comparator Or Baseline | AG-1295 (Practically insoluble, severely limiting uniform high-dose polymer integration) |
| Quantified Difference | AGL 2043 enables stable, high-dose (180 mcg) incorporation into 1-µm-thick biodegradable PLGA coatings |
| Conditions | Formulation of PLGA-coated EuroCor bioflex stents for in vivo models |
Allows medical device engineers to achieve the necessary localized therapeutic dose on a stent coating, which is impossible with highly hydrophobic analogs.
The superior formulation characteristics of AGL 2043 directly translate to measurable in vivo performance. When delivered locally via a PLGA-coated drug-eluting stent in a porcine coronary injury model, AGL 2043 significantly suppressed neointimal hyperplasia [1].
| Evidence Dimension | Reduction in in-stent stenosis |
| Target Compound Data | 60% reduction in in-stent stenosis |
| Comparator Or Baseline | Coated stents without the AGL 2043 inhibitor (0% reduction) |
| Quantified Difference | 60% absolute reduction in stenosis compared to the baseline polymer-only stent |
| Conditions | 28-day in vivo porcine coronary artery model (180 mcg AGL 2043 dose) |
Provides definitive proof of concept for procurement teams sourcing active pharmaceutical ingredients (APIs) for next-generation cardiovascular stent development.
Because of its enhanced solubility and proven compatibility with PLGA matrices, AGL 2043 is the ideal PDGFR inhibitor for engineers developing localized therapies to prevent in-stent restenosis [1].
AGL 2043 is specifically suited for encapsulation within poly(lactic acid) (PLA) and PLGA nanospheres for targeted vascular drug delivery, overcoming the aggregation issues associated with highly hydrophobic alternatives like AG-1295 [2].
Due to its >330-fold selectivity for PDGFR over off-target kinases (e.g., EGFR, Src), AGL 2043 serves as a highly reliable chemical probe in cellular assays designed to isolate type III RTK signaling pathways from broader kinase networks[3].